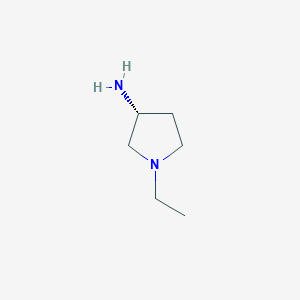
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Overview
Description
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, also known as 1,2-bis(difluoromethyl)fluorobenzene, is a halogenated aromatic compound that has been extensively studied in recent years due to its unique properties and potential applications.
Scientific Research Applications
Photochemical Properties
Studies have explored the photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene. These studies reveal that these compounds exhibit unique fluorescence spectra and quenching behaviors when exposed to various wavelengths and pressures, demonstrating their potential in photochemical applications (Al-ani, 1973).
Fluorination Processes
Research into the fluorination of similar compounds shows the production of aromatic products under specific conditions, providing insights into potential pathways for the synthesis and modification of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene (Parsons, 1972).
Applications in Synthesis
An efficient two-step method for synthesizing benzoheteroles using compounds similar to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene has been developed. This method is instrumental in synthesizing various organofluorine compounds, which are crucial in pharmaceutical and agrochemical applications (Ishibashi, Fujita, & Ichikawa, 2022).
Polymer Synthesis
Research has successfully synthesized novel polymers using 2-trifluoromethyl-activated bisfluoro monomers, which could include derivatives of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene. These polymers demonstrate exceptional thermal stability and solubility, making them suitable for various industrial applications (Liaw et al., 2007).
Photoredox Catalysis
Studies on photoredox catalysis highlight the significance of trifluoromethyl and difluoromethyl groups in various chemical reactions. These groups, which are structurally related to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, are pivotal in developing new fluoromethylation protocols for different chemical structures, essential in organic chemistry (Koike & Akita, 2016).
properties
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBPZRWGKUXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673323 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
CAS RN |
1214334-37-8 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



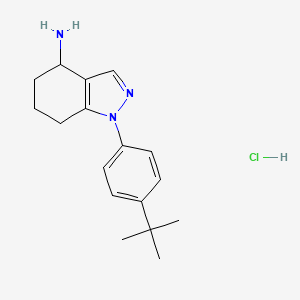
![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)
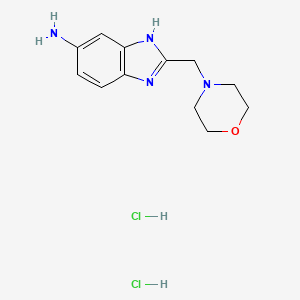

![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)
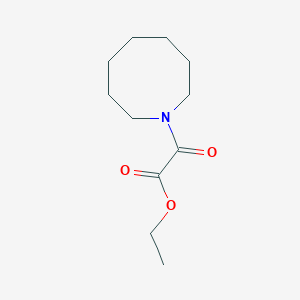
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
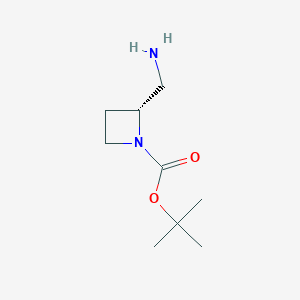
![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
